molecular formula C7H10N2O B082843 4-Methoxy-2,6-dimethylpyrimidine CAS No. 14001-62-8

4-Methoxy-2,6-dimethylpyrimidine

Cat. No.: B082843
CAS No.: 14001-62-8
M. Wt: 138.17 g/mol
InChI Key: NBLOKQVJTMLMRG-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyrimidine, characterized by the presence of methoxy and dimethyl groups at specific positions on the pyrimidine ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with.

Cellular Effects

Pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Methoxy-2,6-dimethylpyrimidine at different dosages in animal models have not been reported. Studies on related pyrimidine derivatives suggest that these compounds can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Pyrimidine derivatives can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Pyrimidine derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-dimethylpyrimidine typically involves several steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to improve yield and selectivity while minimizing the generation of pollutants. This includes controlling reaction temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

4-Methoxy-2,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural similarity to adenosine makes it a valuable tool in studying nucleic acid interactions and enzyme mechanisms.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.

Comparison with Similar Compounds

  • 2-Methoxy-4,6-dimethylpyrimidine
  • 4,6-Dimethyl-2-pyrimidinol
  • 4,6-Dimethyl-2-pyrimidinamine

Comparison: 4-Methoxy-2,6-dimethylpyrimidine is unique due to the presence of a methoxy group at the 4-position, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-methoxy-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLOKQVJTMLMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303085
Record name 4-Methoxy-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-62-8
Record name 4-Methoxy-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14001-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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